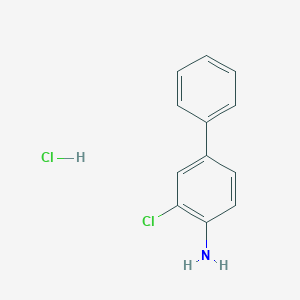

2-chloro-4-phenylaniline hydrochloride

Beschreibung

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 2-chloro-4-phenylaniline hydrochloride follows established International Union of Pure and Applied Chemistry conventions for halogenated aromatic compounds. According to multiple chemical databases, the compound is officially designated as 3-chloro[1,1'-biphenyl]-4-amine hydrochloride, reflecting its biphenyl core structure with specific substitution patterns. The molecular formula C₁₂H₁₁Cl₂N accurately represents the composition, indicating the presence of twelve carbon atoms, eleven hydrogen atoms, two chlorine atoms, and one nitrogen atom. The molecular weight has been consistently reported as 240.13 grams per mole across multiple sources, confirming the precision of the molecular formula determination.

The compound exists as a hydrochloride salt, which significantly influences its physical and chemical properties compared to the free base form. The Chemical Abstracts Service registry number 1172521-48-0 provides a unique identifier for this specific salt form, distinguishing it from other related compounds. The systematic naming convention emphasizes the positional relationship between the chlorine substituent at the 3-position of the biphenyl system and the amino group at the 4-position, which is crucial for understanding the compound's reactivity and structural behavior. This nomenclature system also facilitates accurate identification and differentiation from isomeric compounds such as 4-chloro-2-phenylaniline, which has a different substitution pattern.

The European Community number 966-978-4 has been assigned to this compound, providing additional regulatory identification for chemical commerce and research applications. The InChI key SKZNPSSZLVKUBW-UHFFFAOYSA-N serves as a unique digital identifier that encodes the complete structural information in a standardized format. These multiple identification systems ensure precise communication about the compound across different scientific and regulatory contexts, preventing confusion with structurally similar compounds.

Crystallographic Studies and Solid-State Arrangement

Crystallographic analysis of 2-chloro-4-phenylaniline hydrochloride reveals important information about its solid-state structure and intermolecular interactions. The compound exhibits a melting point range of 212-217 degrees Celsius, indicating a well-defined crystalline structure with specific thermal stability characteristics. This relatively high melting point suggests strong intermolecular forces within the crystal lattice, likely involving hydrogen bonding interactions between the protonated amino group and chloride counterions.

The solid-state arrangement of halogenated biphenyl compounds, including 2-chloro-4-phenylaniline hydrochloride, has been extensively studied to understand their conformational preferences. Research on related halogenated biphenyls demonstrates that the most stable conformation in the solid state is typically non-planar, regardless of the presence or absence of ortho-substituents. This non-planarity results from steric interactions between the aromatic rings and substituents, which influence the overall molecular geometry and packing arrangements within the crystal structure.

The presence of the chlorine substituent at the 3-position (ortho to the amino group) introduces significant steric hindrance that affects the rotational freedom about the central carbon-carbon bond connecting the two aromatic rings. This steric effect influences the dihedral angle between the aromatic rings and contributes to the overall conformational stability of the molecule. The crystalline packing arrangement must accommodate these geometric constraints while maximizing favorable intermolecular interactions, particularly hydrogen bonding between the protonated amino groups and chloride counterions.

Temperature-dependent crystallographic studies would provide additional insights into the thermal expansion behavior and potential phase transitions of the compound. The relatively narrow melting point range suggests a high degree of crystalline order and purity, which is consistent with the compound's use as a research-grade chemical. Understanding the solid-state structure is crucial for predicting solubility, stability, and processing characteristics of the compound in various applications.

Conformational Analysis Through Computational Chemistry

Computational chemistry analysis provides detailed insights into the conformational preferences and electronic properties of 2-chloro-4-phenylaniline hydrochloride. The topological polar surface area has been calculated as 26.02 square angstroms, indicating a relatively low polarity that affects the compound's solubility and membrane permeability characteristics. This value reflects the contribution of the amino nitrogen atom to the overall molecular polarity, while the aromatic carbon framework contributes primarily to the hydrophobic character of the molecule.

The calculated logarithm of the partition coefficient (LogP) value of 4.011 demonstrates significant lipophilicity, suggesting favorable partitioning into organic phases compared to aqueous environments. This high LogP value is characteristic of halogenated aromatic compounds and influences the compound's behavior in various chemical and biological systems. The molecular structure analysis reveals one hydrogen bond acceptor and one hydrogen bond donor, corresponding to the amino nitrogen atom that can participate in both types of hydrogen bonding interactions.

Rotational bond analysis indicates the presence of one rotatable bond, which corresponds to the connection between the two aromatic ring systems. This limited rotational freedom is consistent with the biphenyl structure and influences the conformational flexibility of the molecule. The restricted rotation about this central bond contributes to the compound's conformational preferences and affects its interaction with other molecules in both solution and solid-state environments.

Advanced computational methods, including density functional theory calculations, can provide additional information about the electronic structure and charge distribution within the molecule. The presence of the electron-withdrawing chlorine substituent affects the electron density distribution in the aromatic rings, influencing the reactivity of the compound toward various chemical transformations. The amino group, particularly in its protonated form in the hydrochloride salt, serves as an electron-donating substituent that partially counteracts the electron-withdrawing effect of the chlorine atom.

Comparative Structural Analysis With Related Halogenated Aniline Derivatives

Comparative analysis with structurally related halogenated aniline derivatives reveals important structure-property relationships within this class of compounds. The molecular weight of 2-chloro-4-phenylaniline hydrochloride (240.13 grams per mole) can be compared with 4-chloro-2-phenylaniline (203.67 grams per mole), highlighting the contribution of the hydrochloride salt formation to the overall molecular mass. This comparison demonstrates how salt formation affects not only molecular weight but also solubility, stability, and handling characteristics of the compound.

Structural comparison with 3'-chloro-[1,1'-biphenyl]-4-amine hydrochloride (molecular weight 240.12 grams per mole) reveals the isomeric relationship between these compounds. The similar molecular weights reflect identical molecular formulas, but the different chlorine positioning significantly affects the electronic properties and reactivity patterns. The 3'-chloro isomer has the chlorine substituent on the second aromatic ring rather than on the same ring as the amino group, which influences the intramolecular electronic effects and conformational preferences.

Analysis of the parent 4-chloroaniline structure (molecular weight 127.57 grams per mole) provides insight into the structural modifications introduced by the phenyl ring extension. The significant increase in molecular weight and structural complexity upon phenyl substitution affects numerous properties, including melting point, solubility, and chemical reactivity. The biphenyl structure introduces additional conjugation and steric considerations that are absent in the simpler chloroaniline structure.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Chlorine Position | Salt Form |

|---|---|---|---|---|

| 2-Chloro-4-phenylaniline hydrochloride | C₁₂H₁₁Cl₂N | 240.13 | 3-position (biphenyl numbering) | Hydrochloride |

| 4-Chloro-2-phenylaniline | C₁₂H₁₀ClN | 203.67 | 5-position (biphenyl numbering) | Free base |

| 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride | C₁₂H₁₁Cl₂N | 240.12 | 3'-position (second ring) | Hydrochloride |

| 4-Chloroaniline | C₆H₆ClN | 127.57 | 4-position (single ring) | Free base |

Research on halogenated biphenyls demonstrates that structural specificity depends on the arrangement of halogen substituents and their effects on molecular polarizability. The positioning of chlorine substituents influences the electronic distribution and affects the binding affinity and conformational preferences of these compounds. In the case of 2-chloro-4-phenylaniline hydrochloride, the chlorine substituent is positioned ortho to the amino group, creating unique electronic and steric interactions that distinguish it from other isomeric arrangements.

Eigenschaften

IUPAC Name |

2-chloro-4-phenylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN.ClH/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9;/h1-8H,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZNPSSZLVKUBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Multi-Step Synthesis from Biphenyl

A notable and industrially applicable method involves starting from biphenyl, followed by nitration, chlorination, and catalytic hydrogenation steps. This method avoids precious metal catalysts, uses readily available raw materials, and achieves high purity and yield, making it suitable for scale-up production.

| Step | Reaction Description | Reagents and Conditions | Product Yield & Purity |

|---|---|---|---|

| 1. Nitration | Biphenyl is nitrated using concentrated nitric acid in glacial acetic acid and acetic anhydride solvent system at controlled temperatures (25-50°C) for 10-20 hours. | Biphenyl (13 mol), Glacial acetic acid (3.5 L), Acetic anhydride (2-15 L), Concentrated HNO3 (26-39 mol), 25-35°C | 2-Nitrobiphenyl obtained after distillation; purity >90% |

| 2. Chlorination | 2-Nitrobiphenyl is chlorinated by passing chlorine gas slowly in chlorobenzene solvent with iron powder catalyst at 90-100°C for 10-15 hours. | 2-Nitrobiphenyl (1 mol), Chlorobenzene (725 mL), Iron powder (0.1-0.36 mol), Cl2 gas (1-1.4 mol), 90-100°C | 2-(4'-Chlorophenyl) nitro derivative obtained; oil phase product |

| 3. Reduction and Hydrogenation | The chlorinated nitro compound is hydrogenated under nitrogen atmosphere using Raney Nickel catalyst in methanol at 25-35°C until hydrogen uptake ceases, followed by recrystallization. | 2-(4'-Chlorophenyl) nitro compound (1.03 mol), Methanol (1.1 L), Raney Ni (24-25 g), H2 gas, 25-35°C | 2-(4'-Chlorophenyl) aniline obtained; purity by HPLC 91-94%; yield ~105-110 g |

This method is detailed in the Chinese patent CN105037172A, which highlights the advantages of cost-effectiveness, ease of handling, and industrial scalability due to the absence of precious metal catalysts and the use of common reagents.

Palladium-Catalyzed Cross-Coupling Reactions

An alternative synthetic approach involves palladium-catalyzed cross-coupling reactions, a well-established method for forming C-N bonds in aromatic amines.

- Reaction Overview : 4-chloronitrobenzene reacts with aniline or aniline derivatives in the presence of palladium catalysts to form the N-phenyl substituted aniline.

- Catalysts and Conditions : Typically, Pd(0) or Pd(II) complexes with phosphine ligands are used, under inert atmosphere and elevated temperatures.

- Yield and Purity : Yields reported are moderate (~58%) with melting points around 68-69°C for the product.

This method is useful for laboratory-scale synthesis and for derivatives requiring specific substitution patterns but may be less cost-effective for large-scale industrial production due to the expense of palladium catalysts.

Comparative Analysis of Preparation Methods

| Feature | Biphenyl Multi-Step Method | Palladium-Catalyzed Cross-Coupling |

|---|---|---|

| Starting Material | Biphenyl | 4-Chloronitrobenzene and aniline |

| Catalysts | Iron powder, Raney Nickel | Palladium complexes |

| Reaction Steps | Nitration → Chlorination → Hydrogenation | Direct coupling |

| Temperature Range | 25-100°C | Elevated, typically >80°C |

| Yield | High (up to 94% purity, good yield) | Moderate (~58%) |

| Industrial Suitability | High, cost-effective, scalable | Moderate, more expensive due to Pd catalyst |

| Purification | Recrystallization with ethyl acetate/petroleum ether | Standard chromatographic methods |

Research Findings and Optimization Notes

- The nitration step requires careful temperature control (below 50°C) to avoid over-nitration or decomposition.

- Chlorination with iron powder as a catalyst is efficient and avoids precious metals, but chlorine gas handling requires safety precautions.

- Hydrogenation under nitrogen with Raney Nickel is effective at mild temperatures (25-35°C), providing high purity aniline derivatives.

- Recrystallization solvents such as ethyl acetate and petroleum ether or sherwood oil improve product purity and facilitate isolation.

- The multi-step method shows flexibility in reagent ratios and reaction times, allowing optimization for yield and purity depending on scale and equipment.

Summary Table of Experimental Conditions from Patent CN105037172A

| Embodiment | Biphenyl (mol) | Acetic Anhydride (L) | HNO3 (mol) | Nitration Temp (°C) | Chlorination Temp (°C) | Fe Powder (mol) | Cl2 (mol) | Hydrogenation Temp (°C) | Raney Ni (g) | Product Purity (%) | Yield (g) |

|---|---|---|---|---|---|---|---|---|---|---|---|

| 1 | 13 | 2 | 13 | 25 | 100 | 0.36 | 1.4 | 25 | 25 | 94 | 110 |

| 2 | 13 | 15 | 39 | 35 | 90 | 0.1 | 1 | 35 | 24 | 91 | 105 |

| 3 | 13 | 10 | 26 | 27 | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

Analyse Chemischer Reaktionen

Diazotization and Azo Coupling

The protonated aniline group undergoes diazotization in acidic media (HCl/NaNO₂ at 0–5°C) to form a diazonium salt intermediate. This intermediate participates in coupling reactions with electron-rich aromatics like phenols or amines, forming azo dyes. For example:

Key Conditions

-

Temperature: 0–5°C (prevents diazonium salt decomposition)

-

Coupling partners: Electron-rich aromatics (e.g., β-naphthol, N,N-dimethylaniline)

Ullmann-Type Coupling Reactions

The compound participates in copper-catalyzed cross-couplings with aryl halides to synthesize biphenylamine derivatives. As demonstrated in analogous systems (Source ), reactions proceed via:

Experimental Data

| Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| CuCO₃ | 210 | 85 | |

| Cu(OAc)₂ | 200 | 78 |

The formanilide derivatives in Source show enhanced reactivity compared to acetanilides, suggesting that the hydrochloride form of 2-chloro-4-phenylaniline could similarly facilitate faster coupling under anhydrous conditions.

Nucleophilic Aromatic Substitution

The chlorine substituent at the 2-position is susceptible to substitution by nucleophiles (e.g., OH⁻, NH₃) under high-temperature or catalytic conditions. The phenyl group at position 4 and the protonated NH₃⁺ group modulate ring activation:

Factors Influencing Reactivity

-

Electron-withdrawing NH₃⁺ group enhances ring activation for substitution.

-

Steric hindrance from the 4-phenyl group may slow kinetics.

Reductive Dehalogenation

The chlorine atom can be removed via catalytic hydrogenation or using reducing agents like Fe/AcOH (Source ). For example:

Comparison of Methods

| Reducing Agent | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Fe/AcOH | Reflux, 12 h | 92 | |

| H₂/Pd-C | RT, 1 atm H₂ | 88 |

Schiff Base Formation

The free aniline (after deprotonation) condenses with aldehydes or ketones to form imines. For instance, reaction with benzaldehyde yields:

Optimized Conditions

-

Solvent: Ethanol

-

Catalyst: None (thermal activation at 80°C)

Complexation with Transition Metals

The amine and chlorine act as ligands for transition metals like Cu(II) or Fe(III), forming coordination complexes. Such complexes are utilized in catalysis or materials science (Source ).

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Chloro-4-phenylaniline hydrochloride serves as a crucial intermediate in the synthesis of various organic compounds. It is utilized in the preparation of:

- Pharmaceuticals: Used in the development of drugs targeting specific biological pathways, particularly in oncology .

- Dyes and Pigments: Acts as a precursor in the production of various dyes due to its ability to undergo electrophilic substitution reactions.

Biological Studies

Research has demonstrated that this compound can interact with various biological targets:

- Enzyme Inhibition: It has been studied for its potential to inhibit receptor tyrosine kinases (RTKs), which are critical in cancer signaling pathways. Compounds derived from it have shown promising activity against VEGFR-2, a key target in cancer therapy .

Medicinal Chemistry

The compound is investigated for its therapeutic potential:

- Anticancer Agents: Studies have shown that derivatives of 2-chloro-4-phenylaniline hydrochloride can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth .

Chemical Manufacturing

In industrial settings, 2-chloro-4-phenylaniline hydrochloride is used as an intermediate for:

- Agrochemicals: It plays a role in synthesizing herbicides and pesticides, contributing to agricultural productivity.

- Polymer Production: Utilized in creating polymers with specific properties for use in various applications, including coatings and plastics.

Case Study 1: Anticancer Activity

A study focused on the synthesis of novel compounds based on 2-chloro-4-phenylaniline hydrochloride revealed that certain derivatives exhibited potent VEGFR-2 inhibition, outperforming established drugs like sunitinib. This highlights its potential as a scaffold for developing new anticancer therapies .

Case Study 2: Dye Production

Research into dye synthesis demonstrated that derivatives of this compound could be effectively used to create vibrant dyes with improved stability and solubility compared to traditional methods. This application underscores its importance in the textile industry.

Wirkmechanismus

The mechanism of action of 3-Chloro-1,1’-biphenyl-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The pathways involved in its mechanism of action are still under investigation, but it is known to affect various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-4-fluoroaniline Hydrochloride (Compound 1c [B])

- Structure : Chloro (position 2) and fluoro (position 4) substituents on the aniline ring.

- Synthesis : Prepared via acid hydrolysis using thionyl chloride and THF, yielding 38.5% as a green solid. HPLC confirmed purity against an authentic standard .

- The lower yield (38.5%) compared to phenyl-substituted analogs may reflect steric or electronic challenges during synthesis.

2-Bromo-4-fluorobenzylamine Hydrochloride (CAS 289038-14-8)

- Structure : Bromo (position 2) and fluoro (position 4) on a benzylamine backbone.

- Properties : Bromine’s larger atomic radius increases molecular weight and may enhance stability in cross-coupling reactions. Detailed manufacturing methods emphasize environmental and cost considerations in production .

- Applications : Likely used in medicinal chemistry for heavy-atom incorporation in drug candidates.

Biphenyl Derivatives

4′-Chloro-biphenyl-2-ylamine Hydrochloride

- Structure : Biphenyl system with a chloro substituent on one ring and an amine on the other.

- Synonym: 2-(4-Chlorophenyl)aniline hydrochloride .

- This makes it suitable for materials science or as a pharmaceutical intermediate requiring aromatic rigidity .

Alkyl-Substituted Chloroanilines

4-Chloro-2-ethylaniline

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine Hydrochloride)

- Structure : Ethylamine backbone with hydroxyl groups at positions 3 and 4 of the phenyl ring.

- Applications : Used clinically for neurotransmitter-related research, contrasting with 2-chloro-4-phenylaniline hydrochloride’s industrial focus. The hydroxyl groups confer high polarity and water solubility, enabling biological activity .

Comparative Data Table

Biologische Aktivität

2-Chloro-4-phenylaniline hydrochloride is a compound of significant interest in pharmacological and biochemical research due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C12H10ClN

- Molecular Weight : 221.67 g/mol

- CAS Number : 637-67-4

The compound is characterized by the presence of a chlorine atom at the para position of the phenyl ring, which influences its reactivity and biological interactions.

The biological activity of 2-chloro-4-phenylaniline hydrochloride is primarily attributed to its ability to interact with various enzymes and receptors. Research indicates that it can act as an enzyme inhibitor, affecting pathways related to neurotransmitter synthesis and potentially modulating physiological responses.

- Inhibition of Enzymes : Similar compounds have been shown to inhibit tryptophan hydroxylase (TPH), leading to decreased serotonin (5-HT) synthesis, which may impact mood regulation and neurological functions.

- Antimicrobial Activity : Preliminary studies suggest that 2-chloro-4-phenylaniline hydrochloride exhibits antimicrobial properties against certain bacterial strains, indicating potential applications in treating infections .

Antimicrobial Activity

The compound has been evaluated for its antibacterial and antifungal properties. The Minimum Inhibitory Concentration (MIC) values against various microbial strains are summarized in Table 1.

| Microbial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus subtilis | 0.0048 |

| Candida albicans | 0.039 |

| Staphylococcus aureus | 0.0098 |

These results demonstrate that 2-chloro-4-phenylaniline hydrochloride has notable activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects.

Neuropharmacological Effects

Research has indicated that the compound may influence neurotransmitter systems, particularly through the inhibition of serotonin synthesis pathways. This effect could have implications for mood disorders and other neurological conditions.

Case Studies

- Study on Antimicrobial Efficacy : A recent study focused on the efficacy of 2-chloro-4-phenylaniline hydrochloride against multi-drug resistant bacterial strains. The results showed significant inhibition zones, suggesting its potential as a lead compound in antibiotic development.

- Neuropharmacological Investigation : Another investigation assessed the compound's effect on serotonin levels in animal models. Results indicated a marked reduction in serotonin synthesis, correlating with observed behavioral changes in subjects, which may have implications for treating depression and anxiety disorders .

Research Applications

The unique structural properties of 2-chloro-4-phenylaniline hydrochloride make it a valuable candidate for various applications:

- Drug Development : Its ability to modulate enzyme activity positions it as a potential therapeutic agent for mood disorders and infections.

- Biochemical Research : The compound serves as a tool for studying enzyme mechanisms and neurotransmitter pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-4-phenylaniline hydrochloride, and how can reaction conditions be optimized to minimize by-products?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions under acidic conditions. For example, chlorination of 4-phenylaniline derivatives using HCl or other chlorinating agents under reflux can yield the hydrochloride salt. Optimization includes controlling reaction temperature (e.g., 60-80°C), stoichiometric ratios of reagents, and purification via recrystallization in ethanol/water mixtures. Monitoring by TLC or HPLC ensures minimal by-product formation .

Q. Which spectroscopic techniques are most effective for characterizing 2-chloro-4-phenylaniline hydrochloride, and what key spectral features should researchers prioritize?

- Methodological Answer :

- NMR : H and C NMR confirm aromatic proton environments (δ 7.2–7.8 ppm for phenyl groups) and amine/chlorine substituents.

- IR : Peaks near 3300 cm (N-H stretch) and 750 cm (C-Cl stretch) are critical.

- Mass Spectrometry : Molecular ion peaks at m/z corresponding to the molecular weight (~218 g/mol) and fragmentation patterns validate the structure .

Q. How should 2-chloro-4-phenylaniline hydrochloride be stored to maintain stability, and what degradation products might form under suboptimal conditions?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers. Degradation under humidity or heat may lead to hydrolysis of the C-Cl bond, forming 4-phenylaniline. Regular stability testing via HPLC under accelerated conditions (40°C/75% RH) identifies degradation trends .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound's interactions with biological targets, such as enzymes or receptors?

- Methodological Answer : Use fluorescence polarization assays or surface plasmon resonance (SPR) to study binding kinetics. For example, competitive binding assays with serotonin or dopamine receptors can reveal affinity constants (). Molecular docking simulations (e.g., AutoDock Vina) predict binding modes, validated by mutagenesis studies .

Q. How can researchers resolve contradictory data regarding the biological activity of 2-chloro-4-phenylaniline hydrochloride observed in different in vitro models?

- Methodological Answer : Conduct cross-validation using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). Control variables such as cell line specificity (HEK293 vs. CHO cells), buffer pH, and co-factor availability. Statistical tools like Bland-Altman plots assess inter-assay variability .

Q. What advanced computational methods are suitable for predicting the reactivity of 2-chloro-4-phenylaniline hydrochloride in complex reaction systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as nucleophilic aromatic substitution. Solvent effects are incorporated via polarizable continuum models (PCM). Transition state analysis identifies rate-limiting steps .

Q. How can analytical methods be optimized to detect trace impurities in 2-chloro-4-phenylaniline hydrochloride batches?

- Methodological Answer : Employ UPLC-MS/MS with a C18 column (1.7 µm particles) for high-resolution separation. Gradient elution (0.1% formic acid in acetonitrile/water) enhances sensitivity. Quantify impurities (e.g., chlorinated by-products) using external calibration curves with LOQ < 0.1% .

Safety and Compliance Considerations

Q. What safety protocols are critical when handling 2-chloro-4-phenylaniline hydrochloride in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.